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Spectroscopic Profile of 31-Norlanostenol: A Technical Guide

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Compound of Interest		
Compound Name:	31-Norlanostenol	
Cat. No.:	B12431756	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

31-Norlanostenol is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol from lanosterol. As a phytosterol, it belongs to a class of compounds with significant interest in drug development and nutritional science for their potential roles in modulating cholesterol metabolism and other biological pathways. This technical guide provides a summary of its known spectroscopic properties, detailed experimental protocols for its analysis, and a visualization of its biosynthetic context.

While **31-Norlanostenol** is a known intermediate, a comprehensive public repository of its experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is not readily available in the reviewed scientific literature and databases. Therefore, this guide presents the expected data based on its chemical structure and provides generalized experimental protocols applicable to its analysis based on methods used for closely related triterpenoids and sterols.

Data Presentation Mass Spectrometry (MS) Data

The exact mass of **31-Norlanostenol** provides a fundamental parameter for its identification via high-resolution mass spectrometry.



Table 1: Mass Spectrometry Data for 31-Norlanostenol

Parameter	Value	Source
Molecular Formula	C29H48O	PubChem[1]
Molecular Weight	412.7 g/mol	PubChem[1]
Exact Mass	412.370516150 Da	PubChem[1]
Experimental Fragmentation Data	Not available in the public domain	

Note: Experimental mass spectrometry data detailing the fragmentation pattern of **31-Norlanostenol** is not currently available in the public scientific literature searched. The table reflects the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is essential for the structural elucidation of **31-Norlanostenol**. Although specific experimental data is not available, theoretical predictions and data from analogous compounds can provide an expected range for chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for **31-Norlanostenol**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-3	~3.2 - 3.5	m
Olefinic Protons	~5.1 - 5.4	m
Methyl Protons	~0.6 - 1.7	s, d
Methylene/Methine Protons	~1.0 - 2.5	m

Note: The above ¹H NMR data is predictive. Actual experimental values may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for **31-Norlanostenol**



Carbon	Predicted Chemical Shift (ppm)
C-3 (bearing -OH)	~70 - 80
Olefinic Carbons	~120 - 140
Quaternary Carbons	~30 - 50
Methyl Carbons	~15 - 30
Methylene/Methine Carbons	~20 - 60

Note: The above ¹³C NMR data is predictive. Actual experimental values will depend on the specific molecular environment and experimental setup.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of **31-Norlanostenol**, based on established protocols for sterols and triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **31-Norlanostenol**.

Materials:

- Purified **31-Norlanostenol** sample (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

 Sample Preparation: Dissolve approximately 5-10 mg of the purified 31-Norlanostenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃).



- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition:
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of **31-Norlanostenol**.

Materials:

- Purified 31-Norlanostenol sample
- Methanol or other suitable solvent
- Mass Spectrometer (e.g., ESI-TOF, Orbitrap)

Procedure:

- Sample Preparation: Prepare a dilute solution of the **31-Norlanostenol** sample in a suitable solvent such as methanol.
- Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization ESI) at a constant flow rate.



- Ionization: Use a positive ion mode for ESI, as sterols readily form [M+H]⁺ or [M+Na]⁺ adducts.
- Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight -TOF or Orbitrap).
- Data Analysis: Determine the m/z value of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Mandatory Visualization Biosynthesis Pathway of 31-Norlanostenol

The following diagram illustrates the position of **31-Norlanostenol** within the broader context of cholesterol biosynthesis, specifically the demethylation of lanosterol. This pathway is critical in understanding the biological relevance of this intermediate.



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Lanosterol Demethylation Pathway

This workflow diagram illustrates the enzymatic conversion of lanosterol to cholesterol, highlighting the role of **31-Norlanostenol** as a key demethylated intermediate. The multi-step demethylation at the C-14 position is catalyzed by the enzyme lanosterol 14α-demethylase (CYP51A1).[2][3][4] Subsequent demethylation steps lead to the formation of zymosterol and ultimately cholesterol.

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References



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